3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a bromine atom attached to the furan ring, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile typically involves the bromination of furan derivatives followed by a Knoevenagel condensation reaction. One common method involves the reaction of 5-bromofurfural with malononitrile in the presence of a base such as piperidine in ethanol. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and proteins, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol
- 5-Thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols
Uniqueness
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the bromine atom allows for various substitution reactions, while the nitrile and ketone groups enable further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUXNHDKNKARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536691 | |
Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93277-17-9 | |
Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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